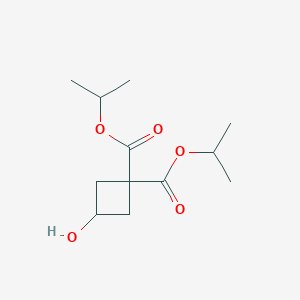

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate

Description

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 869109-31-9) is a cyclobutane-based diester with a hydroxyl substituent at the 3-position. Its molecular formula is C₁₂H₂₀O₅, and it has a molecular weight of 244.28 g/mol . The compound is stored under sealed, dry conditions at 2–8°C and carries a Warning hazard classification (H302: harmful if swallowed) .

Properties

IUPAC Name |

dipropan-2-yl 3-hydroxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJGEGCBWIXNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)O)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182944 | |

| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869109-31-9 | |

| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869109-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production

Industrial production methods follow similar synthetic routes but are performed on a larger scale. These processes require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Detailed Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Reactants: Diisopropyl malonate, sodium hydride, and 3-dibromo-2,2-dimethoxypropane.

Conditions: Performed with sodium hydride at 70°C for 24 hours under reflux.

Procedure:

- Slowly add diisopropyl malonate (37.6g, 0.2mol) to a solution of sodium hydride (8.8g, 0.22mol) in DMF (75mL), maintaining the temperature below 70°C.

- Add 3-dibromo-2,2-dimethoxypropane (26.2g, 0.1mol) to the mixture.

- Heat the reaction mixture to reflux for 24 hours.

- After the reaction is complete, cool the mixture and add ammonium chloride solution.

- Extract the product with n-hexane, wash with water and then with sodium bicarbonate solution.

- Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the product.

Yield: The yield for this reaction is reported to be 90%.

Synthesis of 3-oxocyclobutanecarboxylic acid

3-oxocyclobutanecarboxylic acid is an important pharmaceutical intermediate. A synthesis method involves three steps:

- Reacting 2-acyl-1,3-dibromopropanol and diisopropyl malonate in a polar aprotic solvent using a base, an activating agent, and a phase transfer catalyst, followed by inorganic base hydrolysis to produce Compound I. Suitable polar aprotic solvents include DMF, DMSO, DMAc, or NMP. The base can be potassium isopropoxide, potassium carbonate, or potassium tert-butoxide; the activating agent can be sodium iodide or potassium iodide; and the phase transfer catalyst can be tetrabutylammonium bromide. The molar ratio of 2-acyl-1,3-dibromopropanol to diisopropyl malonate, base, activator, and phase transfer catalyst is 1:1.0-1.2:2.4-3.0:0.05-0.1:0.05-0.1.

- Catalytically reacting Compound I with 2,2,6,6-tetramethylpiperidine oxide (TEMPO) under sodium hypochlorite and alkaline conditions to generate Compound II.

- Deacidifying Compound II using pyridine, 4-dimethylaminopyridine (DMAP), and lithium chloride to obtain 3-oxocyclobutanecarboxylic acid.

Chemical Reactions

This compound can undergo several types of chemical reactions due to its functional groups:

- Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols under basic conditions.

Properties

The properties of this compound are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | dipropan-2-yl 3-hydroxycyclobutane-1,1-dicarboxylate |

| Molecular Formula | C12H20O5 |

| Molecular Weight | 244.28 g/mol |

| CAS No. | 869109-31-9 |

| InChI | InChI=1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3 |

| InChI Key | KGJGEGCBWIXNRP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1(CC(C1)O)C(=O)OC(C)C |

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: The major product is the corresponding ketone.

Reduction: The major products are the corresponding alcohols.

Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Enzyme Inhibition Studies : This compound is utilized in biochemical research to study enzyme inhibition mechanisms. It can interact with specific enzymes, providing insights into enzyme kinetics and inhibition patterns.

- Protein-Ligand Interactions : The compound is also employed to investigate protein-ligand interactions, aiding in the understanding of biological processes and potential therapeutic targets.

Medicine

- Pharmaceutical Development : Due to its structural characteristics, this compound is explored for its potential use in developing pharmaceuticals. It may serve as a scaffold for designing new drugs targeting various diseases.

Industrial Applications

- Specialty Chemicals Production : The compound is used in industrial settings for producing specialty chemicals and materials. Its properties make it suitable for applications requiring specific chemical functionalities.

Chemical Reactions and Mechanisms

This compound undergoes several chemical reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Hydroxy group oxidized to carbonyl group | Corresponding ketone |

| Reduction | Ester groups reduced to alcohols | Corresponding alcohols |

| Substitution | Ester groups undergo nucleophilic substitution | Substituted esters or amides |

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme by this compound, researchers found that the compound effectively inhibited enzyme activity at varying concentrations. The mechanism was attributed to its ability to bind at the active site, demonstrating its potential as a lead compound for drug development targeting similar enzymes.

Case Study 2: Pharmaceutical Synthesis

A recent synthesis project utilized this compound as a key intermediate to develop novel pharmaceutical agents. The resulting compounds exhibited promising biological activity against targeted pathways in cancer cells, highlighting the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate (CAS: 115118-68-8)

- Molecular Formula : C₁₄H₂₄O₆ (MW: 288.34 g/mol) .

- Key Features :

- Contains two methoxy groups at the 3-position, replacing the hydroxyl group in the target compound.

- Serves as a precursor in synthesis pathways, such as hydrolysis to form 3-oxocyclobutane derivatives (e.g., via TFA/water treatment) .

- Used in the synthesis of JAK inhibitors , highlighting its role in medicinal chemistry .

Diisopropyl 3-Oxocyclobutane-1,1-Dicarboxylate (CAS: 893724-10-2)

- Key Features :

- Features a keto group at the 3-position, enhancing reactivity toward nucleophiles and reducing agents.

- Used in Wittig reactions to form methylene derivatives (e.g., reaction with methyltriphenylphosphonium bromide) .

- A critical intermediate for synthesizing hydroxylated derivatives via reduction (e.g., LiAlH₄) .

Diisopropyl 3-Hydroxy-3-Methylcyclobutane-1,1-Dicarboxylate (CAS: 2001608-38-2)

Diisopropyl 3-(Cyanomethylene)cyclobutane-1,1-Dicarboxylate

- Key Features: Includes a cyanomethylene group, enabling participation in Michael additions or cycloadditions. Synthesized via reaction of the oxo derivative with diethyl cyanomethylphosphonate, demonstrating versatility in functionalization .

Diisopropyl 3-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1,1-Dicarboxylate (CAS: 1628783-89-0)

- Molecular Formula: C₁₈H₃₁NO₆ (MW: 357.44 g/mol) .

- Key Features: Contains a tert-BOC-protected amino methyl group, making it valuable in peptide synthesis or as a protected intermediate. High purity (≥97%) and specialized applications in organic building blocks .

Comparative Analysis

Structural and Functional Differences

Biological Activity

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS No. 869109-31-9) is a chemical compound with notable biological activity due to its unique structural features, including a cyclobutane ring and hydroxyl and diisopropyl ester groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O5 |

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or alter receptor functions through interactions with binding sites. These interactions modulate various biochemical pathways, leading to potential therapeutic effects .

Enzyme Interaction Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example:

- Enzyme Inhibition : this compound has been shown to inhibit the activity of specific enzymes involved in metabolic pathways, which could be beneficial in drug development for conditions such as cancer and metabolic disorders .

Case Studies

- Pharmaceutical Applications : In a study focusing on the synthesis of novel pharmaceutical agents, this compound was used as a key intermediate. The resulting compounds demonstrated enhanced biological activity against cancer cell lines, suggesting its potential as a scaffold for drug discovery .

- Biological Assays : In vitro assays revealed that compounds derived from this compound exhibited significant anti-inflammatory properties. These findings indicate its potential use in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Lipophilicity : The compound's lipophilicity enhances its ability to permeate cell membranes, which is crucial for its bioavailability and efficacy in biological systems .

- Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further development in medicinal chemistry .

Q & A

Q. Yield Optimization Strategies :

- Use inert atmospheres to prevent oxidation.

- Screen Lewis acid catalysts (e.g., GaCl3) to enhance regioselectivity in coupling reactions .

- Employ column chromatography with optimized solvent systems (e.g., 20% EtOAc/hexanes) for purification .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy : and NMR are critical for confirming the cyclobutane ring structure and ester groups. For derivatives, NMR can resolve stereochemical ambiguities (e.g., 44.6 ppm for CH in pyrazolidine derivatives) .

- Crystallography : SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) enable precise determination of bond lengths and angles. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .

- FT-IR : Peaks at 1726 cm confirm ester carbonyl groups, while hydroxyl stretches (~3042 cm) indicate hydrogen bonding .

How does the hydroxyl group in this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus

The hydroxyl group introduces both steric and electronic effects:

- Steric hindrance : Reduces coupling efficiency (e.g., 16% yield in cross-electrophile coupling with 2-bromo-5-methylpyridine) by impeding catalyst access .

- Hydrogen bonding : Stabilizes transition states in nucleophilic substitutions, as seen in LiAlH4 reductions where the hydroxyl may act as a directing group .

- Derivatization potential : The hydroxyl can be functionalized via Mitsunobu reactions or esterification to generate probes for mechanistic studies .

What strategies are effective for resolving structural isomers or stereochemical complexities in derivatives of this compound?

Q. Advanced Research Focus

- Chiral chromatography : Separate enantiomers using pentane/EtO (4:1) systems, achieving 49% isolated yield for (S)-configured derivatives .

- Catalytic asymmetric synthesis : GaCl3-catalyzed insertion reactions with diisopropyl azodicarboxylate yield pyrazolidines with defined stereochemistry (63% yield, ) .

- Dynamic NMR : Monitor diastereomeric splitting in NMR to assess rotational barriers in cyclobutane derivatives .

What are the key physical and chemical properties of this compound relevant to its handling in laboratory settings?

Q. Basic Research Focus

- Molecular properties : Molecular weight 244.28 g/mol, LogP 1.03 (indicating moderate hydrophobicity) .

- Stability : Store under inert gas (N/Ar) at 2–8°C to prevent peroxide formation, which can lead to explosive decomposition .

- Solubility : Highly soluble in THF, CHCl, and EtOAc; sparingly soluble in hexanes .

How can computational modeling complement experimental data in predicting the compound’s reactivity or crystal packing?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., LiAlH4 reduction mechanism) and transition-state geometries .

- SHELX integration : Refine crystallographic data to resolve disorder in cyclobutane rings, leveraging SHELXL’s constraints for bond lengths/angles .

- Molecular dynamics : Simulate solvent effects on solubility and aggregation behavior in polymerization reactions .

What role does this compound play in polymer chemistry, particularly in living polymerization processes?

Q. Advanced Research Focus

- Monomer precursor : Analogous cyclopropane-1,1-dicarboxylates undergo anionic ring-opening polymerization to generate polyelectrolytes. The cyclobutane derivative’s strain energy (~26 kcal/mol) may enhance reactivity in similar systems .

- Kinetic control : Living polymerization conditions (low temperature, strict anhydrous protocols) enable precise molecular weight control, as demonstrated for poly(cyclopropane) derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.